

An In-depth Technical Guide to 2,6-Dimethyl-1-nitrosopiperidine

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Compound of Interest

Compound Name: 2,6-Dimethyl-1-nitrosopiperidine

Cat. No.: B096675

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CAS Number: 17721-95-8

This technical guide provides a comprehensive overview of **2,6-Dimethyl-1-nitrosopiperidine**, a chemical compound of significant interest to researchers in toxicology and drug development due to its classification as a nitrosamine. Nitrosamines are a class of compounds that have garnered considerable attention due to their potential carcinogenic properties and their presence as impurities in some pharmaceutical products and foods.^{[1][2][3][4]} This document details the physicochemical properties, toxicological profile, metabolic pathways, and analytical methodologies pertinent to **2,6-Dimethyl-1-nitrosopiperidine** and related nitrosamines.

Physicochemical and Spectroscopic Data

The fundamental properties of a compound are critical for its study and handling. The following tables summarize the key physicochemical and spectroscopic data for **2,6-Dimethyl-1-nitrosopiperidine**.

Table 1: Physicochemical Properties of **2,6-Dimethyl-1-nitrosopiperidine**

Property	Value	Source
CAS Number	17721-95-8	PubChem[5]
Molecular Formula	C ₇ H ₁₄ N ₂ O	PubChem[5]
Molecular Weight	142.20 g/mol	PubChem[5]
IUPAC Name	2,6-dimethyl-1-nitrosopiperidine	PubChem[5]
Synonyms	N-Nitroso-2,6-dimethylpiperidine	PubChem[5]
Vapor Pressure	0.03 mmHg	Haz-Map[5]
Predicted XLogP	1.4	PubChemLite[6]

Table 2: Spectroscopic Data Summary for **2,6-Dimethyl-1-nitrosopiperidine**

Spectrum Type	Data Availability
¹ H NMR	Available, see SpectraBase
¹³ C NMR	Available, see SpectraBase
¹⁷ O NMR	Available, see SpectraBase
Mass Spectrometry (GC-MS)	Available, see NIST Mass Spectrometry Data Center, SpectraBase[5]

Toxicological Profile

N-nitrosamines are recognized as a class of potent carcinogens.[3] The carcinogenicity of these compounds is linked to their metabolic activation into reactive electrophiles that can form adducts with DNA.[7][8]

Table 3: Carcinogenicity Data for Structurally Related Nitrosamines

Compound	Species	Target Organ(s)	Administration	Key Findings
N-Nitrosopiperidine	Rat (Fischer 344)	Esophagus	Drinking water (0.9 mM solution for 28 weeks)	All animals developed esophageal tumors by week 36.[9]
N-Nitroso-2,6-dimethylmorpholine	Hamster (Syrian golden)	Pancreas, nasal cavities, larynx, trachea, lungs, liver	Intragastric	Induced up to a 71% rate of pancreatic tumors (adenomas or adenocarcinomas).[10]

While specific LD50 data for **2,6-Dimethyl-1-nitrosopiperidine** is not readily available in the provided search results, the data on related compounds strongly suggest that it should be handled as a potential carcinogen with extreme caution.[3] The primary mechanism of toxicity for nitrosamines involves metabolic activation, which is detailed in a subsequent section.

Experimental Protocols

This section provides detailed methodologies for the synthesis, analysis, and mutagenicity testing of nitrosamines, tailored for professionals in a research and development setting.

The synthesis of N-nitrosamines is typically achieved through the reaction of a secondary amine with a nitrosating agent, such as sodium nitrite, under acidic conditions.[4]

Objective: To synthesize **2,6-Dimethyl-1-nitrosopiperidine** from 2,6-dimethylpiperidine.

Materials:

- 2,6-Dimethylpiperidine (cis/trans mixture)
- Sodium nitrite (NaNO₂)

- Hydrochloric acid (HCl), concentrated and dilute solutions
- Dichloromethane (CH₂Cl₂)
- Anhydrous magnesium sulfate (MgSO₄)
- Distilled water
- Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

- Dissolve a known quantity of 2,6-dimethylpiperidine in water in a round-bottom flask.
- Cool the flask in an ice bath to 0-5 °C with continuous stirring.
- Slowly add a stoichiometric equivalent of hydrochloric acid to form the amine salt.
- Prepare an aqueous solution of sodium nitrite.
- Add the sodium nitrite solution dropwise to the cooled, stirring amine salt solution over a period of 30-60 minutes, maintaining the temperature below 10 °C.
- After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 1-2 hours.
- Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane (3x volumes).
- Combine the organic layers and wash with a dilute sodium bicarbonate solution, followed by distilled water.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude **2,6-Dimethyl-1-nitrosopiperidine**.

- The product can be further purified by vacuum distillation or chromatography if required.

LC-MS/MS is a highly sensitive and selective method for the detection of trace levels of nitrosamine impurities.[11][12]

Objective: To quantify **2,6-Dimethyl-1-nitrosopiperidine** in a sample matrix (e.g., an active pharmaceutical ingredient, API).

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- Tandem Mass Spectrometer (MS/MS) with an appropriate ionization source (e.g., APCI or ESI)

Materials:

- Reference standard of **2,6-Dimethyl-1-nitrosopiperidine**
- Isotopically labeled internal standard (e.g., **2,6-Dimethyl-1-nitrosopiperidine-d₁₄**)
- HPLC-grade methanol, acetonitrile, and water
- Formic acid or ammonium formate (mobile phase modifier)
- Sample of API

Procedure:

- Sample Preparation: Dissolve a precisely weighed amount of the API sample in a suitable solvent (e.g., methanol or dichloromethane). Spike with a known concentration of the internal standard.
- Chromatographic Conditions:
 - Column: A suitable reversed-phase column (e.g., C18 or a pentafluorophenyl column for better retention of polar nitrosamines).[12]

- Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) methanol or acetonitrile with 0.1% formic acid.
- Flow Rate: 0.2-0.5 mL/min.
- Injection Volume: 5-10 µL.
- Mass Spectrometry Conditions:
 - Ionization Mode: Positive ion mode.
 - Detection: Multiple Reaction Monitoring (MRM).
 - MRM Transitions: Monitor for the specific precursor-to-product ion transitions for **2,6-Dimethyl-1-nitrosopiperidine** and its internal standard.
- Quantification: Prepare a calibration curve using the reference standard. The concentration of the nitrosamine in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.[13]

Objective: To determine if **2,6-Dimethyl-1-nitrosopiperidine** is mutagenic using *Salmonella typhimurium* strains.

Materials:

- *Salmonella typhimurium* tester strains (e.g., TA100, TA1535 which detect base-pair substitutions).
- S9 fraction from induced rat liver for metabolic activation.
- Cofactor solution (NADP, Glucose-6-phosphate).
- Minimal glucose agar plates.
- Top agar with a trace of histidine and biotin.

- Test compound (**2,6-Dimethyl-1-nitrosopiperidine**) dissolved in a suitable solvent (e.g., DMSO).
- Positive and negative controls.

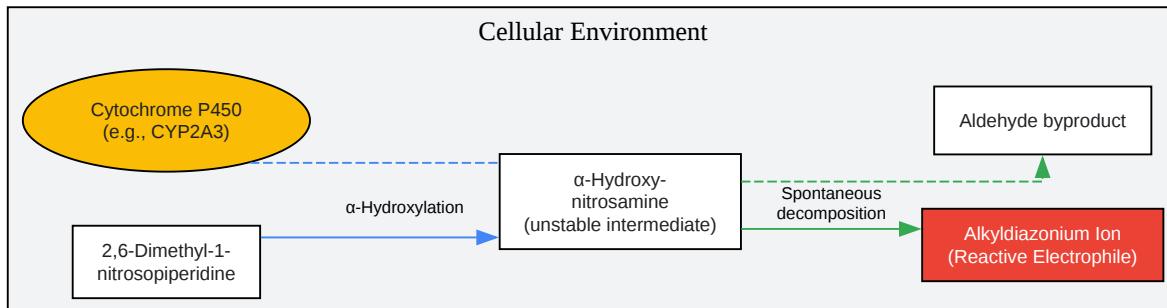
Procedure:

- Prepare different concentrations of the test compound.
- In a test tube, add the tester strain bacteria, the S9 mix (for experiments with metabolic activation), and the test compound solution.
- Pre-incubate the mixture at 37 °C for 20-30 minutes.
- Add molten top agar to the tube, vortex briefly, and pour the contents onto a minimal glucose agar plate.
- Incubate the plates at 37 °C for 48-72 hours.
- Count the number of revertant colonies (his+ revertants) on each plate.
- A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control, typically a two-fold or greater increase.

Signaling Pathways and Workflows

Visualizing complex biological and analytical processes is crucial for understanding. The following diagrams, created using the DOT language, illustrate key pathways and workflows related to **2,6-Dimethyl-1-nitrosopiperidine**.

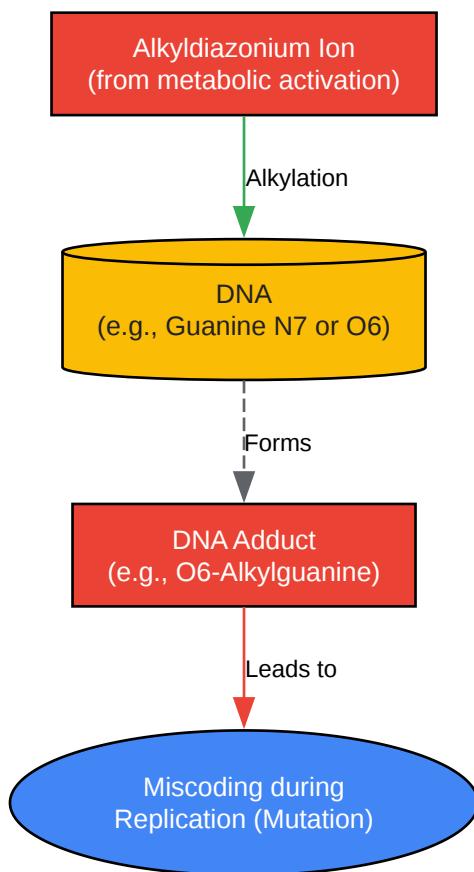
Nitrosamines require metabolic activation by cytochrome P450 enzymes to exert their carcinogenic effects.^{[7][14][15]} This process, known as α -hydroxylation, is the key initial step.
^{[7][16]}



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Caption: Metabolic activation of **2,6-Dimethyl-1-nitrosopiperidine** via cytochrome P450-mediated α -hydroxylation.

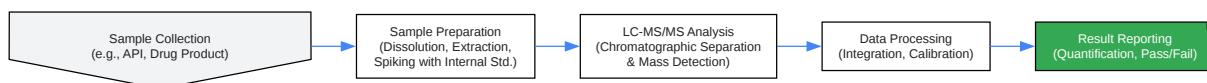
The reactive alkyldiazonium ion generated during metabolic activation can covalently bind to DNA, forming DNA adducts. These adducts can lead to mutations if not repaired, initiating carcinogenesis.^{[8][13][17]}



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Caption: General mechanism of DNA adduct formation by a reactive nitrosamine metabolite.

A structured workflow is essential for the reliable detection and quantification of nitrosamine impurities in various matrices.[18]



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Caption: A typical analytical workflow for the determination of nitrosamine impurities.

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